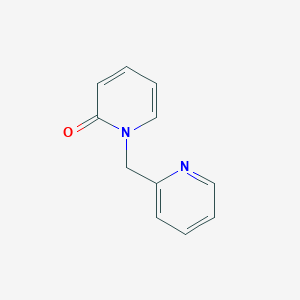
1-(Pyridin-2-ylmethyl)pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-2-ylmethyl)pyridin-2-one is a heterocyclic organic compound featuring a pyridine ring substituted with a pyridin-2-ylmethyl group at the 1-position and a carbonyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-ylmethyl)pyridin-2-one can be synthesized through several methods, including:
Nucleophilic Substitution Reaction: Starting from 2-picolyl chloride and 2-pyridone, the nucleophilic substitution reaction can be employed to form the desired compound.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to couple 2-pyridine boronic acid with 2-pyridine carboxaldehyde.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Pyridin-2-ylmethyl)pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution Reactions: Typical reagents include alkyl halides for nucleophilic substitution and strong acids or bases for electrophilic substitution.
Major Products Formed:
Oxidation Products: Pyridine-N-oxide derivatives.
Reduction Products: Reduced pyridine derivatives.
Substitution Products: Various substituted pyridine derivatives depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Pyridin-2-ylmethyl)pyridin-2-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: It is used in the development of new materials and catalysts due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 1-(Pyridin-2-ylmethyl)pyridin-2-one exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to modulation of their activity. The exact mechanism can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-(Pyridin-2-ylmethyl)pyridin-2-one is structurally similar to other pyridine derivatives, such as 2-pyridone and 2-picolyl chloride. its unique substitution pattern and functional groups contribute to its distinct chemical and biological properties. Other similar compounds include:
2-Pyridone: A simpler pyridine derivative without the additional methyl group.
2-Picolyl chloride: A pyridine derivative with a chloromethyl group.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C11H10N2O |
|---|---|
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
1-(pyridin-2-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C11H10N2O/c14-11-6-2-4-8-13(11)9-10-5-1-3-7-12-10/h1-8H,9H2 |
InChI-Schlüssel |
TXTNVGIMFZDHND-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CN2C=CC=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1-hydroxy-2,3-dihydro-1H-inden-5-yl)oxy]benzonitrile](/img/structure/B15357739.png)
![2-(2H-tetrazol-5-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B15357758.png)
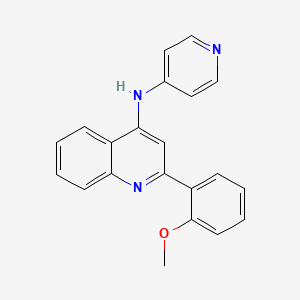
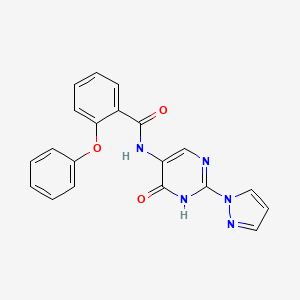

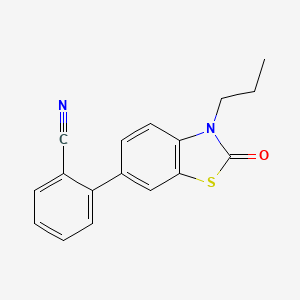

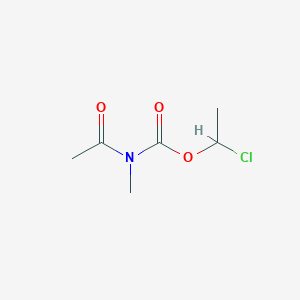
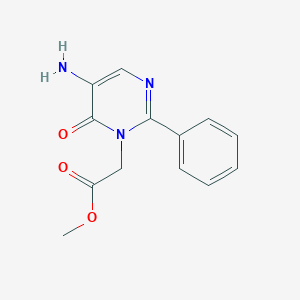
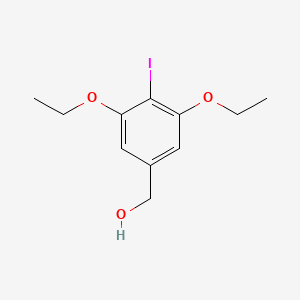
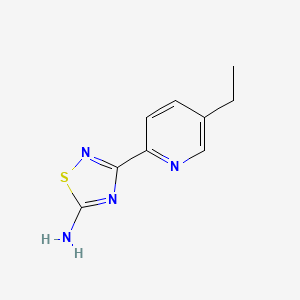
![4-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]oxane](/img/structure/B15357836.png)
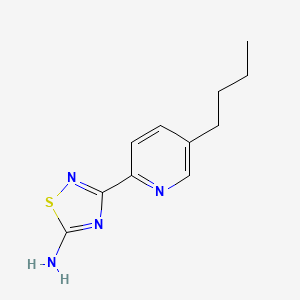
![3-Iodo-7-(2-methylpyridin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B15357839.png)
